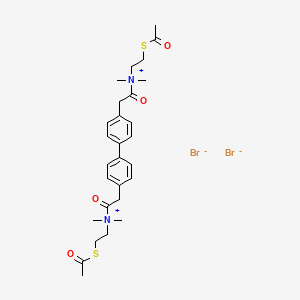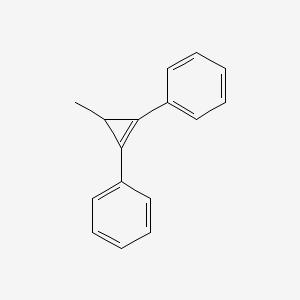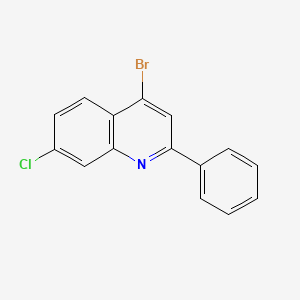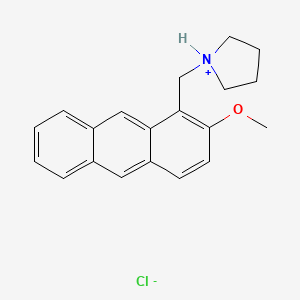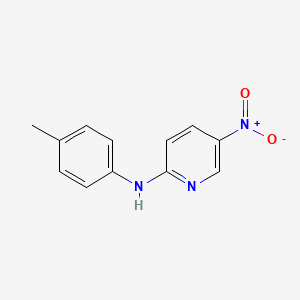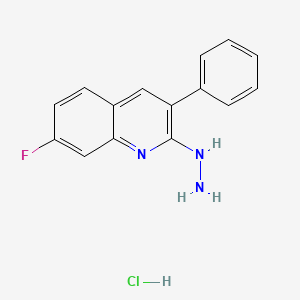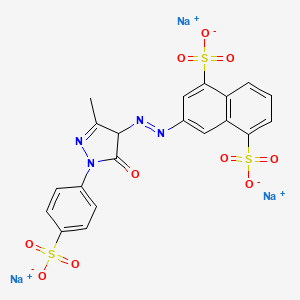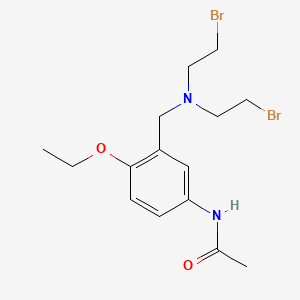
Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- is a complex organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of an acetanilide core, substituted with a bis(2-bromoethyl)amino group and an ethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- typically involves the reaction of acetanilide with bis(2-bromoethyl)amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bis(2-bromoethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetanilide derivatives.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: The parent compound, used as an analgesic and antipyretic.
N-Phenylacetamide: Another derivative of acetanilide with similar properties.
Bis(2-bromoethyl)amine: A related compound with similar reactivity.
Uniqueness
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- is unique due to the presence of both the bis(2-bromoethyl)amino group and the ethoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler acetanilide derivatives.
Eigenschaften
CAS-Nummer |
56266-58-1 |
|---|---|
Molekularformel |
C15H22Br2N2O2 |
Molekulargewicht |
422.15 g/mol |
IUPAC-Name |
N-[3-[[bis(2-bromoethyl)amino]methyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C15H22Br2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
NORHZSMKLTXYEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)CN(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


